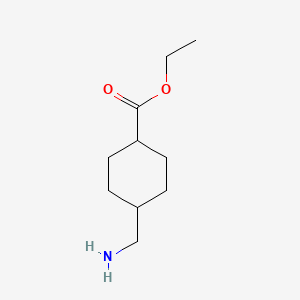

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C10H19NO2 . It is also known by other names such as trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate and ETHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C10H19NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7,11H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1CCC(CC1)CN .

Physical And Chemical Properties Analysis

The molecular weight of “(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate” is 185.26 g/mol . It has a XLogP3-AA value of 1, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 52.3 Ų . The exact mass and monoisotopic mass are both 185.141578849 g/mol .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Methodology

In organic synthesis, this compound and its derivatives play a critical role as intermediates in the construction of complex molecules. For example, Xin Cong and Z. Yao (2006) highlighted the use of a similar structural motif in the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton, demonstrating the versatility of cyclohexanecarboxylate derivatives in synthesizing bioactive molecules (Xin Cong & Z. Yao, 2006). Additionally, M. Trollsås et al. (2000) described the design, synthesis, and ring-opening polymerization of functional cyclic esters, highlighting the importance of such derivatives in developing hydrophilic aliphatic polyesters (M. Trollsås et al., 2000).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of "(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate" serve as key intermediates in the synthesis of pharmaceuticals. For instance, the asymmetric synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly, was achieved through key steps involving cyclohexanecarboxylate derivatives, showcasing their application in developing bioactive compounds (A. Raw & E. Jang, 2000). Furthermore, Shaozhou Zhu et al. (2018) utilized a similar compound in the biocatalytic asymmetric synthesis of a key chiral intermediate for hepatitis C virus (HCV) NS3/4A protease inhibitors, demonstrating the compound's role in synthesizing therapeutically significant molecules (Shaozhou Zhu et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 4-(aminomethyl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPFISPUYINSAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468173 |

Source

|

| Record name | Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate | |

CAS RN |

35879-53-9 |

Source

|

| Record name | Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)